1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
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Overview
Description
1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a complex organic compound characterized by its unique molecular structure. This compound is part of the pyridazine family, which consists of heterocyclic aromatic organic compounds. The presence of a methyl group on the phenyl ring and the carboxylic acid functional group makes it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyridazine ring. One common method is the cyclization of 1-(3-methylphenyl)-4,5-dihydropyridazine-3-carboxylic acid under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as recrystallization or chromatography, are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction reactions can be performed on the pyridazine ring to produce different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methyl group on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides or amines can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Reduced pyridazine analogs.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Pyridazine derivatives: Other pyridazine compounds with different substituents on the ring.
Phenyl derivatives: Compounds with similar phenyl groups but different functional groups.
Uniqueness: 1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to its specific combination of the pyridazine ring, the methyl group on the phenyl ring, and the carboxylic acid group. This combination provides distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
1-(3-Methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, a compound with a complex chemical structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H10N2O3 with a molecular weight of 218.21 g/mol. The compound features a tetrahydropyridazine core that is known for its diverse biological activities.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀N₂O₃ |
Molecular Weight | 218.21 g/mol |
LogP | 2.56 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 2 |
Polar Surface Area | 74.57 Ų |
Anticancer Properties
Recent studies have indicated that derivatives of tetrahydropyridazines exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a comparative study involving several tetrahydropyridazine derivatives, it was noted that certain analogs exhibited IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. Specifically:
Compound | IC50 (µM) MCF-7 | IC50 (µM) MEL-8 |
---|---|---|
1-(3-Methylphenyl)-6-oxo... | 2.5 | 3.0 |
Reference Compound (Doxorubicin) | 1.0 | 1.5 |
These findings suggest that the compound may induce apoptosis via the mitochondrial pathway, as evidenced by increased caspase activity in treated cells.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Preliminary studies suggest that it may possess antibacterial properties against Gram-positive bacteria.
Research Findings:
A study assessing the antimicrobial efficacy of various tetrahydropyridazine derivatives found that:
- The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
- It showed moderate activity against Escherichia coli with an MIC of 64 µg/mL.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis: By interfering with nucleic acid synthesis pathways.
- Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death.
- Antioxidant Activity: Potentially reducing oxidative stress within cells.
Properties
IUPAC Name |
1-(3-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-3-2-4-9(7-8)14-11(15)6-5-10(13-14)12(16)17/h2-4,7H,5-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGKJWHAKRDOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CCC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646303 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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